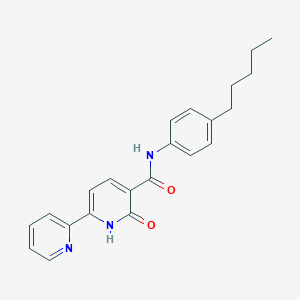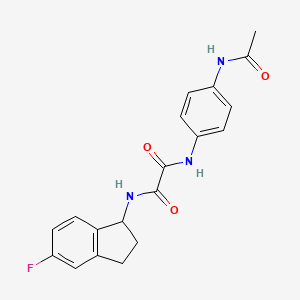![molecular formula C17H21N3O2 B7532291 N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-2-phenylpyrrolidine-1-carboxamide](/img/structure/B7532291.png)
N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-2-phenylpyrrolidine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-2-phenylpyrrolidine-1-carboxamide, also known as DOPA, is a chemical compound that has recently gained attention in the scientific community due to its potential applications in research. DOPA is a pyrrolidine derivative that has been found to have a variety of biochemical and physiological effects, making it a valuable tool for studying a range of biological processes.
Wirkmechanismus
N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-2-phenylpyrrolidine-1-carboxamide binds to the D1 dopamine receptor, which is a G protein-coupled receptor that is primarily located in the brain. Binding of this compound to the D1 receptor activates a signaling pathway that leads to the release of dopamine in the brain. This release of dopamine is responsible for the physiological and behavioral effects of this compound.
Biochemical and Physiological Effects:
This compound has been found to have a variety of biochemical and physiological effects. In addition to its role as a dopamine receptor agonist, this compound has also been found to be a potent inhibitor of the enzyme phosphodiesterase 4 (PDE4). This inhibition of PDE4 leads to an increase in the levels of cyclic AMP (cAMP) in the brain, which has been associated with a range of physiological and behavioral effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-2-phenylpyrrolidine-1-carboxamide in lab experiments is its selectivity for the D1 dopamine receptor. This selectivity allows researchers to study the effects of dopamine without affecting other neurotransmitter systems in the brain. However, one limitation of using this compound is its relatively short half-life, which can make it difficult to study its effects over longer periods of time.
Zukünftige Richtungen
There are several potential future directions for research on N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-2-phenylpyrrolidine-1-carboxamide. One area of interest is the development of more selective D1 dopamine receptor agonists that can be used to study the effects of dopamine in more detail. Another potential direction is the use of this compound in the treatment of neurological disorders such as Parkinson's disease, where dopamine dysfunction is a key feature of the disease. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound, and how these effects can be harnessed for therapeutic purposes.
Synthesemethoden
The synthesis of N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-2-phenylpyrrolidine-1-carboxamide involves the reaction of 3,5-dimethyl-4-chloromethyl-1,2-oxazole with 2-phenylpyrrolidine-1-carboxylic acid in the presence of a base. This reaction produces this compound as a white crystalline solid with a melting point of 170-172°C.
Wissenschaftliche Forschungsanwendungen
N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-2-phenylpyrrolidine-1-carboxamide has been used in a variety of scientific research applications due to its ability to selectively bind to certain receptors in the body. One of the most common uses of this compound is in the study of the dopamine system in the brain. This compound has been found to be a potent and selective agonist of the D1 dopamine receptor, making it a valuable tool for studying the physiological and behavioral effects of dopamine.
Eigenschaften
IUPAC Name |
N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-2-phenylpyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2/c1-12-15(13(2)22-19-12)11-18-17(21)20-10-6-9-16(20)14-7-4-3-5-8-14/h3-5,7-8,16H,6,9-11H2,1-2H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKGHZSQPMCDWAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CNC(=O)N2CCCC2C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(2-methoxyethyl)-2-methyl-5-thiophen-2-ylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B7532210.png)
![2-[[5-(2,4-Dichlorophenyl)-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]-1-phenylpropan-1-one](/img/structure/B7532211.png)
![4-chloro-2-methyl-N-[1-(2,2,2-trifluoroethyl)pyrazol-4-yl]pyrazole-3-carboxamide](/img/structure/B7532214.png)


![2-(2,6-dichlorophenyl)-N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]acetamide](/img/structure/B7532232.png)
![3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-2-yl-(2,5-dimethylpyrazol-3-yl)methanone](/img/structure/B7532236.png)

![1-(difluoromethyl)-N-(tricyclo[3.3.1.1~3,7~]dec-2-yl)-1H-pyrazole-5-carboxamide](/img/structure/B7532244.png)
![3-[1-(Furan-3-carbonyl)piperidin-4-yl]-1-methyl-1-(1,3-thiazol-4-ylmethyl)urea](/img/structure/B7532248.png)
![4-bromo-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-ethyl-N-methyl-1H-pyrazole-5-carboxamide](/img/structure/B7532271.png)
![3-[ethyl(phenyl)sulfamoyl]-N-(3-methoxypropyl)-4-methylbenzamide](/img/structure/B7532276.png)
![N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-3-methylthiophene-2-carboxamide](/img/structure/B7532280.png)
![1-(2,3-dihydro-1H-inden-1-yl)-3-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1-methylurea](/img/structure/B7532287.png)
